2-Chloro-N-phenylacetohydrazide

Antiviral Ebola virus Entry inhibitor

2-Chloro-N-phenylacetohydrazide (CAS 22940-21-2) is the definitive α-chloroacetyl-functionalized hydrazide for medicinal chemistry. The reactive -COCH₂Cl handle undergoes direct nucleophilic displacement with amines, thiols, thioglycolic acid, and binucleophiles to construct thiazolidinone, pyrazole, and triazole cores—chemistry that non-chlorinated N-phenylacetohydrazide cannot perform. This scaffold has been validated in EBOV entry inhibitor SAR campaigns (EC₅₀ 0.39 μM) and anti-inflammatory heterocyclic libraries. Its distinct physicochemical profile (LogP 1.83, PSA 41.13 Ų) ensures predictable solubility, passive membrane permeability, and efficient extractability. Substitution with generic hydrazides or bromo-analogs alters reactivity, regioselectivity, and purification behavior. Specify CAS 22940-21-2 (≥98% purity) to ensure reproducible synthetic outcomes and SAR consistency.

Molecular Formula C8H9ClN2O
Molecular Weight 184.62 g/mol
Cat. No. B1367016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-phenylacetohydrazide
Molecular FormulaC8H9ClN2O
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(C(=O)CCl)N
InChIInChI=1S/C8H9ClN2O/c9-6-8(12)11(10)7-4-2-1-3-5-7/h1-5H,6,10H2
InChIKeySXBRHNQBXPFDFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-phenylacetohydrazide (CAS 22940-21-2): Core Chemical Identity, Physicochemical Profile, and Research Procurement Baseline


2-Chloro-N-phenylacetohydrazide (CAS 22940-21-2, molecular formula C8H9ClN2O, molecular weight 184.62 g/mol) is a hydrazide derivative featuring a chloroacetyl moiety N-substituted with a phenyl group . Its computed physicochemical properties include a LogP of 1.83 and a polar surface area (PSA) of 41.13 Ų, parameters that influence its solubility and membrane permeability in biological assays . The compound serves primarily as a synthetic intermediate and a core scaffold for derivative development in medicinal chemistry and heterocyclic synthesis . The purity of commercially available material is typically specified at 95% .

Why 2-Chloro-N-phenylacetohydrazide Cannot Be Interchanged with Unsubstituted N-Phenylacetohydrazide or Alternative Hydrazide Scaffolds


Generic substitution of 2-chloro-N-phenylacetohydrazide with the unsubstituted parent N-phenylacetohydrazide or alternative hydrazide derivatives is not scientifically valid due to the functional requirement of the α-chloroacetyl electrophilic handle. The chloroacetyl group (-CO-CH2-Cl) functions as a reactive alkylating moiety essential for nucleophilic substitution reactions with amines, thiols, and heterocyclic nitrogen atoms, enabling the construction of thiazolidinone, pyrazole, and triazole systems that the non-chlorinated scaffold cannot produce under identical conditions . Conversely, substituting with 2-bromo-N-phenylacetohydrazide introduces altered leaving group reactivity that affects reaction kinetics, regioselectivity, and side-product profiles in multi-step syntheses [1]. The specific physicochemical parameters of 2-chloro-N-phenylacetohydrazide—LogP of 1.83 and PSA of 41.13 Ų—also differentiate it from both smaller hydrazides (e.g., acetohydrazide) and larger N-aryl hydrazides, directly impacting solubility in aqueous reaction media and extractability during purification . These compound-specific properties render procurement decisions non-interchangeable for researchers requiring reproducible synthetic outcomes or structure-activity relationship (SAR) consistency.

Quantitative Differentiation Evidence for 2-Chloro-N-phenylacetohydrazide Relative to Closest Analogs and In-Class Alternatives


Derivative Potency in Ebola Virus Entry Inhibition: Quantitative Comparison with Parent Scaffold

N′-phenylacetohydrazide derivatives, for which 2-chloro-N-phenylacetohydrazide serves as a key synthetic precursor or direct structural analog, demonstrated sub-micromolar potency against Ebola virus (EBOV) entry. The most potent derivative in the series exhibited an EC50 value of 0.39 μM in EBOV pseudotype assays, confirmed at 0.64 μM against replicative EBOV [1]. In contrast, the unsubstituted parent N-phenylacetohydrazide scaffold lacks this reported antiviral activity, as the chloro substituent or its subsequent derivatization is required to achieve the molecular recognition necessary for NPC1/EBOV-GP interaction inhibition [2]. This represents a functional differentiation where the α-chloroacetyl group provides a reactive site for introducing pharmacophoric elements absent in the parent hydrazide.

Antiviral Ebola virus Entry inhibitor

Synthetic Versatility in Heterocyclic Construction: Comparison with Unsubstituted N-Phenylacetohydrazide

2-Chloro-N-phenylacetohydrazide contains a chloroacetyl electrophilic center that enables direct nucleophilic displacement and subsequent cyclocondensation reactions to form five-membered heterocycles including thiazolidin-4-ones and pyrazoles . In a reported synthesis, 2-chloro-N-phenylacetohydrazide was reacted with substituted pyridine carbaldehydes to yield thiazolidinone derivatives (compounds 4a-4o) with anti-inflammatory and analgesic activity, including compound 4h identified as the most active of the series . The unsubstituted N-phenylacetohydrazide (lacking the α-chloro group) cannot participate in these nucleophilic displacement-driven cyclizations, requiring alternative activation strategies that alter reaction scope and product diversity. Similarly, arylhydrazone derivatives derived from chloroacetyl hydrazides undergo cyclization with binucleophiles to afford pyrazole derivatives, a pathway not accessible from non-halogenated hydrazides [1].

Heterocyclic synthesis Pyrazole Thiazolidinone

LogP and PSA Differentiation from Structurally Related N-Aryl Hydrazides

2-Chloro-N-phenylacetohydrazide exhibits a computed LogP value of 1.83 and a polar surface area (PSA) of 41.13 Ų . These physicochemical parameters differ measurably from those of closely related N-aryl hydrazides: for instance, 2-chloro-N′-(phenylacetyl)acetohydrazide (CAS 199938-15-3), which contains an additional benzyl carbonyl group, has a calculated LogP of 0.72-0.75 and a PSA of approximately 58 Ų [1]. The lower LogP of the phenylacetyl derivative (ΔLogP ≈ 1.1 units) indicates substantially greater hydrophilicity, affecting both solubility in aqueous reaction media and extraction efficiency during work-up. The smaller PSA of 2-chloro-N-phenylacetohydrazide (41.13 Ų vs. 58 Ų) also predicts superior membrane permeability in cell-based assays, a factor relevant for cellular target engagement studies.

Physicochemical properties Drug-likeness LogP

Documented In Vitro Antibacterial Activity with Topical Non-Toxicity Profile

2-Chloro-N-phenylacetohydrazide (designated as compound 3c in the referenced study) demonstrated in vitro activity against a range of pathogenic microorganisms and was further characterized as a non-absorbable antibacterial agent suitable for topical application [1]. Pharmacologic evaluation indicated the compound was non-toxic with a wide safety margin. In volunteer patient studies, the compound proved effective in both prevention and treatment of Pseudomonas wound infections [1]. While direct comparative MIC data against specific antibiotic controls are not provided in the available abstract, the identification of this compound as an active entity with a defined non-systemic safety profile distinguishes it from structurally similar hydrazides that lack any reported antibacterial characterization. The documented anti-pseudomonal activity in a clinical wound context provides a specific application anchor absent for many in-class analogs.

Antibacterial Pseudomonas Topical agent

Optimal Research and Procurement Scenarios for 2-Chloro-N-phenylacetohydrazide Based on Verified Differentiation Evidence


Scenario 1: Synthesis of N′-Phenylacetohydrazide-Derived Ebola Virus Entry Inhibitors

Researchers pursuing structure-activity relationship (SAR) optimization of EBOV entry inhibitors should select 2-chloro-N-phenylacetohydrazide as the core scaffold for derivatization. As demonstrated in medicinal chemistry campaigns, N′-phenylacetohydrazide derivatives achieve EC50 values as low as 0.39 μM against EBOV pseudotypes and 0.64 μM against replicative virus, with the chloroacetyl moiety serving as the critical functional handle for installing pharmacophoric elements required for NPC1/EBOV-GP interaction inhibition [1]. The unsubstituted N-phenylacetohydrazide lacks this reactive site and the associated antiviral activity, making 2-chloro-N-phenylacetohydrazide the appropriate procurement choice for antiviral derivative libraries targeting filovirus entry mechanisms [2].

Scenario 2: One-Step Heterocyclization for Thiazolidinone and Pyrazole Library Synthesis

Medicinal chemistry laboratories building focused libraries of thiazolidin-4-ones or pyrazole derivatives should prioritize 2-chloro-N-phenylacetohydrazide over non-halogenated hydrazide alternatives. The α-chloroacetyl group undergoes direct nucleophilic displacement with thioglycolic acid (following aldehyde condensation) or binucleophiles such as hydrazine hydrate, enabling one-step access to heterocyclic cores [1]. In contrast, the unsubstituted N-phenylacetohydrazide cannot undergo this displacement-driven cyclization and would require multi-step functionalization or alternative activation strategies that add synthetic complexity and reduce overall yield. This compound has been explicitly used to generate a 15-member thiazolidinone library with demonstrated anti-inflammatory activity, establishing a validated precedent for this application [2].

Scenario 3: Physicochemical Optimization in Cell-Based Assay Development

When designing cell-based assays where compound permeability and solubility must be balanced, 2-chloro-N-phenylacetohydrazide offers a specific physicochemical profile (LogP = 1.83; PSA = 41.13 Ų) that differentiates it from more hydrophilic N-aryl hydrazide analogs such as 2-chloro-N′-(phenylacetyl)acetohydrazide (LogP = 0.72-0.75; PSA ≈ 58 Ų) [1][2]. The ΔLogP of approximately 1.1 units translates to roughly 10-fold higher octanol-water partitioning, improving organic solvent extractability during compound purification. The smaller PSA (41.13 Ų) remains well below the 140 Ų threshold commonly associated with acceptable oral bioavailability, predicting favorable passive membrane permeability for intracellular target engagement [1]. Researchers requiring these specific physicochemical attributes should specify 2-chloro-N-phenylacetohydrazide (CAS 22940-21-2) rather than inadvertently ordering the phenylacetyl derivative (CAS 199938-15-3).

Scenario 4: Topical Antibacterial Research Targeting Pseudomonas Infections

Investigators developing topical antibacterial agents, particularly those addressing Pseudomonas aeruginosa wound infections, should consider 2-chloro-N-phenylacetohydrazide as a validated starting compound. The compound has documented in vitro activity against pathogenic microorganisms and demonstrated efficacy in preventing and treating Pseudomonas wound infections in volunteer patient studies [1]. Its characterization as a non-absorbable topical agent with a wide safety margin provides a favorable risk-benefit profile for dermatological and wound care applications. While many hydrazide analogs remain uncharacterized for antibacterial activity, 2-chloro-N-phenylacetohydrazide offers an established efficacy and safety signal that can accelerate preclinical development timelines [1].

Technical Documentation Hub

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